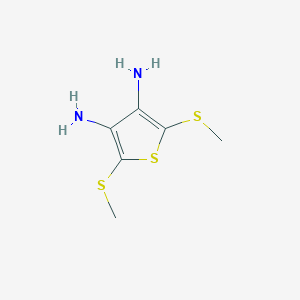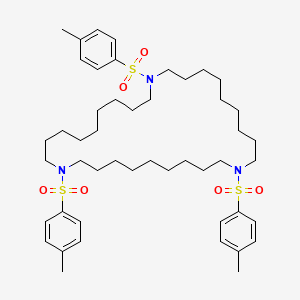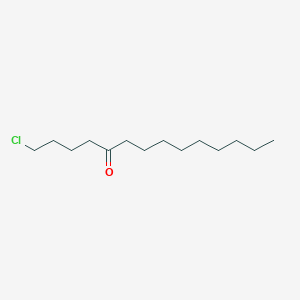
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is a heterocyclic compound featuring a thiophene ring substituted with two methylsulfanyl groups at positions 2 and 5, and two amino groups at positions 3 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine typically involves the reaction of 2,5-dimethylthiophene with sulfur-containing reagents. One common method includes the use of 1,4-dithiane-2,5-diol as a starting material, which undergoes a series of reactions including cyclization and substitution to yield the desired product . The reaction conditions often involve the use of polar solvents such as ethanol or chloroform, and catalysts like potassium carbonate (K₂CO₃) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur atoms .
Applications De Recherche Scientifique
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,5-Bis(methylsulfanyl)thiophene-3,4-diamine exerts its effects involves interactions with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the sulfur atoms can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(dimethylsilyl)thiophene: Similar in structure but with dimethylsilyl groups instead of methylsulfanyl groups.
3,4-Dibromo-2,5-bis(methylthio)thiophene: Contains bromine atoms at positions 3 and 4 instead of amino groups.
Uniqueness
2,5-Bis(methylsulfanyl)thiophene-3,4-diamine is unique due to the presence of both methylsulfanyl and amino groups on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
90070-00-1 |
|---|---|
Formule moléculaire |
C6H10N2S3 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
2,5-bis(methylsulfanyl)thiophene-3,4-diamine |
InChI |
InChI=1S/C6H10N2S3/c1-9-5-3(7)4(8)6(10-2)11-5/h7-8H2,1-2H3 |
Clé InChI |
BDNGZQMHFGNCQV-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=C(S1)SC)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)
![(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane](/img/structure/B14386222.png)
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)


![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
